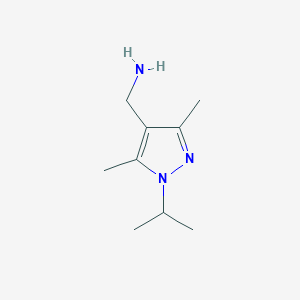

1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine

描述

属性

IUPAC Name |

(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-6(2)12-8(4)9(5-10)7(3)11-12/h6H,5,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIVHOMPHCAFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629676 | |

| Record name | 1-[3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007540-98-8 | |

| Record name | 1-[3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Condensation Reactions

Condensation reactions are commonly employed in the synthesis of this compound. The process typically involves:

Formation of the Pyrazole Ring : The initial step includes the reaction of hydrazine with suitable carbonyl compounds (e.g., ketones or aldehydes) to form the pyrazole structure. This reaction often requires acidic conditions to facilitate cyclization.

Substitution Reactions : The introduction of the isopropyl group can be achieved through nucleophilic substitution where isopropyl derivatives react with the pyrazole precursor.

Reductive Amination

Reductive amination is another viable method for synthesizing this compound:

- Formation of Methanamine Linkage : This step involves the reaction of an aldehyde or ketone with an amine in the presence of reducing agents such as sodium cyanoborohydride or lithium aluminum hydride to form the methanamine linkage.

Reaction Conditions and Optimization

The efficiency of these synthesis routes can be enhanced by optimizing various parameters:

Temperature Control : Maintaining appropriate temperatures during reactions is crucial for maximizing yields and minimizing side reactions.

Solvent Selection : The choice of solvent can significantly impact reaction kinetics; polar aprotic solvents are often preferred for their ability to stabilize intermediates.

Catalysts : Utilizing catalysts such as palladium or nickel can facilitate reactions like cross-coupling or hydrogenation, improving overall efficiency.

Data Tables

Table 1: Summary of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Condensation | Hydrazine + carbonyl compounds | Direct formation of pyrazole | Requires careful control of conditions |

| Reductive Amination | Aldehyde/ketone + amine + reducing agent | High selectivity for amine formation | May require excess reagents |

Table 2: Chemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 167.25 g/mol |

| Melting Point | Not specified |

| Solubility | Moderate solubility in polar solvents |

化学反应分析

Types of Reactions: 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced amine derivatives.

Substitution: Various substituted pyrazole derivatives.

科学研究应用

1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations in Pyrazole-Based Amines

Table 1: Structural Comparison of Pyrazole Derivatives

Key Observations :

- Substituent Bulk : The isopropyl group in the target compound increases steric hindrance compared to ethyl or methyl substituents (e.g., entry 3 in Table 1) . This may reduce binding affinity to flat receptor sites but enhance selectivity.

- Electron-Withdrawing Groups : Fluorine substituents (e.g., entry 4) improve metabolic stability and binding interactions via electronegativity .

Functional Group Modifications

Triazolo-Pyrimidine Hybrids

Compounds such as 3-[7-(1,5-dimethyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid (entry 11, ) incorporate fused triazolo-pyrimidine rings. Such modifications are common in kinase inhibitors but may complicate synthesis.

Salt Forms

The hydrochloride and dimethanesulfonate salts of related amines (e.g., [(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride) demonstrate improved aqueous solubility compared to free bases . The target compound’s free base form may require salt formation for pharmaceutical applications.

生物活性

1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine, a compound belonging to the pyrazole class, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₇N₃

- Molecular Weight : 167.25 g/mol

- CAS Number : 1007540-98-8

The biological activity of pyrazole derivatives often stems from their ability to interact with various biological targets, including enzymes and receptors. The specific mechanisms for this compound are still under investigation but may include:

- Inhibition of Kinases : Pyrazoles are known to inhibit several kinases involved in cell signaling pathways, which can lead to reduced cell proliferation in cancer cells.

- Anti-inflammatory Activity : Some studies suggest that pyrazole derivatives exhibit anti-inflammatory properties by modulating inflammatory cytokines.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF7 | 3.79 | Cell cycle arrest |

| Compound B | A549 | 26.00 | Apoptosis induction |

| Compound C | Hep2 | 3.25 | Cytotoxicity via ROS generation |

These findings indicate that similar pyrazole compounds can induce apoptosis and inhibit cell growth in cancer cells, suggesting that this compound may possess similar properties.

Anti-inflammatory Properties

Research has also suggested that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity may be beneficial in treating conditions characterized by chronic inflammation.

Study 1: Anticancer Efficacy

A study conducted by Bouabdallah et al. evaluated the cytotoxic effects of various pyrazole derivatives on Hep2 and P815 cancer cell lines. The results indicated significant cytotoxic potential with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL for different derivatives, showcasing the potential for developing new anticancer therapies using pyrazole scaffolds .

Study 2: Inhibition of Inflammatory Responses

Another investigation focused on the anti-inflammatory effects of pyrazole compounds in a murine model of arthritis. The administration of these compounds resulted in a marked reduction in joint swelling and inflammatory markers, supporting their role as potential therapeutic agents for inflammatory diseases .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves nucleophilic substitution or reductive amination of pyrazole precursors. For example, analogous compounds like 1-(3,5-dimethyl-1H-pyrazol-4-yl)methanamine () are synthesized via alkylation of pyrazole intermediates under inert conditions (N₂ atmosphere) with catalysts like NaH. The isopropyl group may require modified reaction times (24–48 hours) and temperatures (60–80°C) to balance steric hindrance and reactivity .

- Key Variables : Solvent polarity (e.g., THF vs. DMF), stoichiometry of amines, and purification via column chromatography (silica gel, ethyl acetate/hexane gradients). highlights the importance of controlling reaction pH to avoid byproducts in similar pyrazole derivatives .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology : Nuclear magnetic resonance (¹H/¹³C NMR) is critical for confirming substituent positions on the pyrazole ring. For example, the methyl and isopropyl groups produce distinct splitting patterns in ¹H NMR (e.g., δ 1.2–1.4 ppm for isopropyl CH₃) . Mass spectrometry (HRMS) validates molecular weight (C₁₀H₁₉N₃, theoretical m/z 181.158), while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .

Q. What in vitro biological screening assays are suitable for initial evaluation of bioactivity?

- Methodology : Use enzyme inhibition assays (e.g., acetylcholinesterase or kinase targets) and antimicrobial disk diffusion tests. notes that structurally similar compounds, such as 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl) derivatives, show activity against Gram-positive bacteria (MIC 8–16 µg/mL) via membrane disruption . For receptor binding, radioligand displacement assays (e.g., serotonin receptors) are recommended, with IC₅₀ values compared to controls .

Advanced Research Questions

Q. How does the isopropyl substituent influence structure-activity relationships (SAR) compared to cyclopropyl or phenyl analogs?

- Methodology : Perform comparative molecular docking (AutoDock Vina) and molecular dynamics simulations. The isopropyl group’s bulkiness may reduce binding affinity to flat binding pockets (e.g., cytochrome P450 enzymes) compared to planar cyclopropyl analogs (). In contrast, phenyl-substituted derivatives () exhibit enhanced π-π stacking but poorer solubility .

- Experimental Validation : Synthesize analogs with varying substituents and test inhibitory potency. For example, replace isopropyl with trifluoromethyl ( ) to assess hydrophobic vs. electronic effects .

Q. How can researchers resolve contradictions in reported biological activity data for pyrazole-based methanamines?

- Case Study : If one study reports antimicrobial activity () while another shows no effect (), evaluate assay conditions (e.g., bacterial strain variability, compound solubility in DMSO vs. saline). notes that solubility limits (logP ~2.5) may reduce bioavailability in aqueous media .

- Statistical Approach : Meta-analysis of IC₅₀ values across studies using standardized protocols (e.g., CLSI guidelines) to identify outliers or confounding variables .

Q. What computational strategies predict metabolic stability and toxicity of this compound?

- Methodology : Use ADMET predictors (e.g., SwissADME) to estimate cytochrome P450 metabolism. The isopropyl group may increase steric hindrance, slowing oxidation (t₁/₂ > 60 min in liver microsomes). Toxicity risks (e.g., hepatotoxicity) are assessed via Tox21 datasets or Ames test simulations .

- Validation : Compare in silico predictions with in vitro microsomal stability assays (rat/human liver S9 fractions) .

Methodological Considerations Table

| Aspect | Recommended Techniques | Key References |

|---|---|---|

| Synthesis Optimization | Schlenk line techniques, GC-MS monitoring of intermediates | |

| Stereochemical Analysis | X-ray crystallography (for single crystals), NOESY NMR | |

| Bioactivity Profiling | High-throughput screening (HTS) with fluorescence-based readouts | |

| Data Contradiction Resolution | Multivariate ANOVA to isolate experimental variables (e.g., pH, solvent) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。